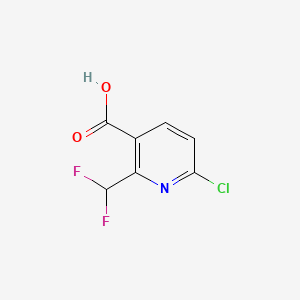

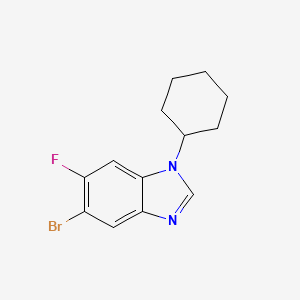

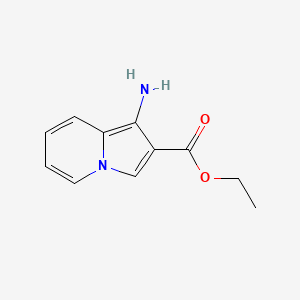

![molecular formula C11H11ClN2O2 B577596 Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1335053-81-0](/img/structure/B577596.png)

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound with the CAS Number: 1335053-81-0. It has a molecular weight of 238.67 . The compound is solid at room temperature and should be stored in a dry environment .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is obtained by a three-step reaction . An effective protocol under microwave irradiation in methanol and sodium bicarbonate as a base has been reported, with the target products isolated in up to 99% yields .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is represented by the linear formula C11H11ClN2O2 . The Inchi Code for the compound is 1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The transformation of these compounds is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 238.67 .科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridines

Field: Organic Chemistry

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is reasonably fast, very clean, high yielding, and simple to work up .

Method of Application

The procedure involves treating 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction conditions are mild, and the process does not require any solvents or catalysts .

Results

The method yields a series of imidazo[1,2-a]pyridines in good to excellent yields .

Potential Applications of Imidazo[1,2-a]pyridines

Field: Medicinal Chemistry

Imidazo[1,2-a]pyridines have attracted significant interest due to their diverse bioactivity. They have shown promising results as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis agents . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Method of Application

The specific methods of application would depend on the particular bioactivity being targeted. For example, as anticancer agents, they might be administered to patients in the form of a drug. As CDK inhibitors, they might be used in laboratory research to study cell cycle regulation.

Results

Some synthetic drugs that contain imidazo[1,2-a]pyridine have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .

Safety And Hazards

将来の方向性

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-A]pyridine core aiming to improve the ecological impact of the classical schemes .

特性

IUPAC Name |

ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGLDGWMWXYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)